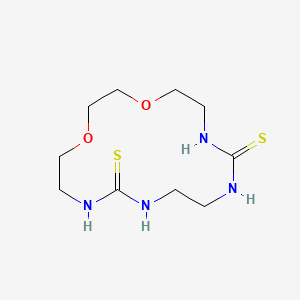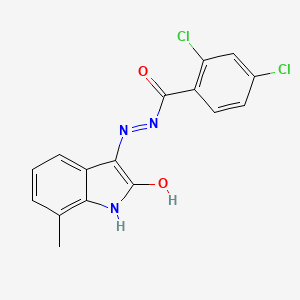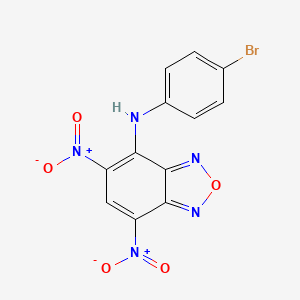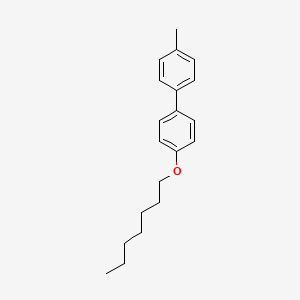
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione is a macrocyclic compound with a unique structure that includes oxygen, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of diethylenetriamine with formaldehyde and hydrogen sulfide under controlled conditions to form the macrocyclic structure . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the macrocyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution at the nitrogen atoms can yield various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione involves its ability to form stable complexes with metal ions. The oxygen, nitrogen, and sulfur atoms in the macrocyclic structure act as donor atoms, coordinating with metal ions to form stable chelates. These chelates can interact with biological molecules and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane: Another macrocyclic compound with similar donor atoms but a different ring size.
1,8-Dioxa-3,6,10,13-tetraazacyclotetradecane: A smaller macrocycle with similar functional groups.
1,3,5,8,10,12-Hexaazacyclotetradecane: A macrocycle with more nitrogen atoms and different coordination properties.
Uniqueness
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione is unique due to its specific combination of oxygen, nitrogen, and sulfur atoms, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring selective metal ion binding and stability under various conditions .
Properties
Molecular Formula |
C10H20N4O2S2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1,14-dioxa-4,6,9,11-tetrazacyclohexadecane-5,10-dithione |
InChI |
InChI=1S/C10H20N4O2S2/c17-9-11-1-2-12-10(18)14-4-6-16-8-7-15-5-3-13-9/h1-8H2,(H2,11,13,17)(H2,12,14,18) |
InChI Key |
NAULBTGJNMQAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)NCCOCCOCCNC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710046.png)

![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)
![2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol](/img/structure/B11710063.png)


![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![3-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710100.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)

